(1r,3r)-3-(2-methanesulfonylethyl)cyclobutan-1-amine hydrochloride, trans
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Overview
Description
(1r,3r)-3-(2-methanesulfonylethyl)cyclobutan-1-amine hydrochloride, trans is a chemical compound that belongs to the class of cyclobutylamines. This compound is characterized by the presence of a cyclobutane ring substituted with an amine group and a methanesulfonylethyl group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1r,3r)-3-(2-methanesulfonylethyl)cyclobutan-1-amine hydrochloride, trans typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.
Introduction of the Amine Group: The amine group is introduced via an amination reaction, often using reagents like ammonia or amines under controlled conditions.
Attachment of the Methanesulfonylethyl Group: This step involves the reaction of the cyclobutylamine with methanesulfonyl chloride in the presence of a base such as triethylamine to form the desired product.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1r,3r)-3-(2-methanesulfonylethyl)cyclobutan-1-amine hydrochloride, trans undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonylethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable solvent and catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted cyclobutyl derivatives.
Scientific Research Applications
(1r,3r)-3-(2-methanesulfonylethyl)cyclobutan-1-amine hydrochloride, trans has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1r,3r)-3-(2-methanesulfonylethyl)cyclobutan-1-amine hydrochloride, trans involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The methanesulfonylethyl group plays a crucial role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Compounds containing the sulfonamide functional group, known for their antibacterial properties.
Sulfonimidates: Sulfur-containing compounds with similar structural features and applications in medicinal chemistry.
Uniqueness
(1r,3r)-3-(2-methanesulfonylethyl)cyclobutan-1-amine hydrochloride, trans is unique due to its specific structural configuration and the presence of both the cyclobutane ring and the methanesulfonylethyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
2763741-40-6 |
---|---|
Molecular Formula |
C7H16ClNO2S |
Molecular Weight |
213.7 |
Purity |
95 |
Origin of Product |
United States |
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